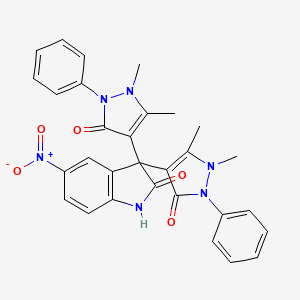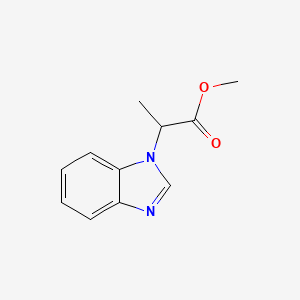![molecular formula C20H20N2OS B5119165 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, commonly known as MTIP, is a small molecule antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, feeding behavior, and body weight. MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders.
作用机制
MTIP acts as a selective antagonist of the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, which is predominantly expressed in the hypothalamus. The this compound plays a crucial role in regulating energy homeostasis, feeding behavior, and body weight. Activation of the this compound by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. MTIP blocks the binding of α-MSH to the this compound, thereby inhibiting its downstream signaling pathway and leading to an increase in food intake and a decrease in energy expenditure.
Biochemical and Physiological Effects
MTIP has been shown to have several biochemical and physiological effects in animal models. Preclinical studies have demonstrated that MTIP can reduce food intake, body weight, and improve glucose homeostasis in animal models of obesity and diabetes. MTIP has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
MTIP has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, which allows for more targeted studies of its effects on energy homeostasis and feeding behavior. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, MTIP has a relatively short half-life, which can limit its efficacy in long-term studies.
未来方向
There are several future directions for research on MTIP. One potential direction is to investigate its effects on other physiological systems, such as the immune system and the gut microbiome. Another potential direction is to develop more potent and selective N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide antagonists that can overcome the limitations of MTIP. Additionally, more studies are needed to fully understand the mechanisms underlying the anxiolytic and antidepressant-like effects of MTIP. Finally, clinical trials are needed to evaluate the safety and efficacy of MTIP in humans.
合成方法
MTIP can be synthesized using a modified version of the Hantzsch thiazole synthesis. The reaction involves the condensation of 2-mercaptobenzothiazole with 4-methylacetophenone and 3-phenylpropanal in the presence of acetic acid and ammonium acetate. The resulting product is then purified using column chromatography to obtain pure MTIP.
科学研究应用
MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders. Several preclinical studies have demonstrated that MTIP can reduce food intake, body weight, and improve glucose homeostasis in animal models of obesity and diabetes. MTIP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
属性
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-8-11-17(12-9-14)19-15(2)24-20(22-19)21-18(23)13-10-16-6-4-3-5-7-16/h3-9,11-12H,10,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZAMIUQXPRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)

![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)


![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
